molecular formula C14H10F3NO B6152865 N-phenyl-4-(trifluoromethyl)benzamide CAS No. 347-80-8

N-phenyl-4-(trifluoromethyl)benzamide

Cat. No.: B6152865
CAS No.: 347-80-8
M. Wt: 265.2
InChI Key:
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Description

“N-phenyl-4-(trifluoromethyl)benzamide” is a chemical compound with the formula C15H9F6NO . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .


Synthesis Analysis

The specific synthesis pathway for “this compound” may vary depending on the specific chemical process. Generally, it can be synthesized through the reaction of benzoyl chloride and p-trifluoromethyl aniline .


Molecular Structure Analysis

The crystal structure of “this compound” contains molecular units as asymmetric units with no solvent in the unit cells . The molecule contains three planar regions: a phenyl ring, an amide planar region, and a para-substituted phenyl ring . The aryl rings are tilted approximately 60 degrees with respect to each other in the experimentally determined structures .

Safety and Hazards

“N-phenyl-4-(trifluoromethyl)benzamide” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N-phenyl-4-(trifluoromethyl)benzamide can be achieved through a multi-step reaction pathway involving the introduction of a trifluoromethyl group onto a benzene ring, followed by the formation of an amide bond with a phenyl group.", "Starting Materials": [ "Benzene", "Trifluoromethyl iodide", "Sodium hydride", "N,N-dimethylformamide", "Phenylamine", "Thionyl chloride", "Sodium hydroxide", "Acetic anhydride" ], "Reaction": [ "Step 1: Bromination of benzene with Br2 and FeBr3 to form bromobenzene", "Step 2: Reaction of bromobenzene with trifluoromethyl iodide and sodium hydride in DMF to introduce the trifluoromethyl group onto the benzene ring", "Step 3: Conversion of the trifluoromethylbenzene to the corresponding acid chloride using thionyl chloride", "Step 4: Reaction of the acid chloride with phenylamine in the presence of sodium hydroxide to form the amide", "Step 5: Acetylation of the amide with acetic anhydride to protect the amine group and obtain the final product, N-phenyl-4-(trifluoromethyl)benzamide" ] }

CAS No.

347-80-8

Molecular Formula

C14H10F3NO

Molecular Weight

265.2

Purity

95

Origin of Product

United States

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